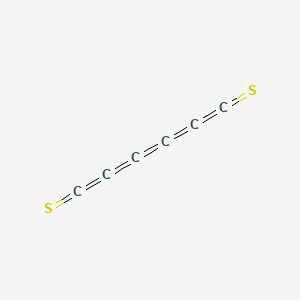

Hexapentaene-1,6-dithione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

217939-64-5 |

|---|---|

Molecular Formula |

C6S2 |

Molecular Weight |

136.2 g/mol |

InChI |

InChI=1S/C6S2/c7-5-3-1-2-4-6-8 |

InChI Key |

IWSNYSFLABJINA-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=C=C=S)=C=C=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexapentaene 1,6 Dithione and Its Analogs

Precision Synthesis of Carbon-Sulfur Multiple Bonds in Extended Cumulenes

The construction of the C=S bonds in conjunction with the extended π-system of a hexapentaene core necessitates sophisticated synthetic strategies. The inherent reactivity of both cumulenes and thioketones requires mild and highly selective reaction conditions.

Electrosynthetic Routes for Thio-Cumulene Formation

Electrosynthesis offers a powerful and sustainable alternative to traditional chemical methods for the formation of carbon-sulfur bonds. This approach can generate reactive intermediates under controlled potential, often avoiding the use of harsh reagents. For the synthesis of hexapentaene-1,6-dithione, electrochemical methods could be envisioned to proceed through several pathways. One plausible route involves the electrochemical reduction of carbon disulfide (CS₂) in the presence of a suitable polyacetylenic precursor. The electrochemical generation of sulfur-containing nucleophiles from CS₂ could facilitate their addition to the terminal positions of a C6 carbon chain precursor.

Another electrosynthetic strategy could involve the controlled oxidation of dithiol precursors. For instance, the electrochemical oxidation of a 1,6-dithiol-hexa-1,3,5-triyne could potentially lead to the formation of the desired dithione through an intramolecular cyclization-elimination sequence, although controlling such a reaction to favor the cumulenic structure over polymeric side products would be a significant challenge. The use of sacrificial anodes and carefully chosen electrolytes can be crucial in directing the reaction towards the desired product and minimizing side reactions.

Rational Design of Precursors for this compound Synthesis

The successful synthesis of this compound is critically dependent on the rational design of stable and reactive precursors. Given the high reactivity of long cumulenes, precursors that can be converted to the final product in a high-yielding final step under mild conditions are essential.

One of the most common strategies for synthesizing long cumulenes involves the reductive elimination of α,ω-dihydroxypolyynes. For this compound, a suitable precursor would be a deca-2,4,6,8-tetrayne-1,10-diol. This diol could first be converted to a dihalide, for example, by treatment with phosphorus tribromide. Subsequent reduction of the resulting dihalide could generate the hexapentaene backbone. The introduction of the terminal thioketone functionalities would likely require a separate step, possibly through the reaction of a lithiated polyyne precursor with carbon disulfide, followed by a carefully controlled workup.

An alternative precursor design could involve the use of gem-dihaloalkenes. The reductive coupling of a gem-dihalovinylidene species is a known method for butatriene synthesis and could potentially be extended to longer cumulenes. A precursor bearing two gem-dibromomethylene groups at the termini of a suitable four-carbon spacer could undergo dehalogenative homocoupling to form the hexapentaene chain. The subsequent conversion of terminal functionalities to thioketones would then be required.

The table below outlines potential precursors for the synthesis of this compound based on established cumulene synthesis methodologies.

| Precursor Type | General Structure | Potential Conversion to this compound |

| Polyynediol | HO-(C≡C)₄-CH₂OH | Conversion to dihalide, followed by reduction and thionation. |

| Dithiol Polyacetylene | HS-(C≡C)₄-SH | Direct oxidation to form the dithione. |

| gem-Dihaloalkene | Br₂C=CH-(C≡C)₂-CH=CBr₂ | Reductive homocoupling followed by thionation. |

| Dithiocarbamate (B8719985) | R₂N-C(S)S-(C≡C)₄-SC(S)NR₂ | Elimination of the dithiocarbamate groups to form thioketones. |

This table presents hypothetical precursors based on established synthetic routes for cumulenes and organosulfur compounds.

Stereoselective and Regioselective Synthesis Strategies

For cumulenes with an odd number of double bonds, such as hexapentaene (acumulene derivative), cis-trans isomerism is possible if the terminal substituents are different. While this compound itself is symmetric, the principles of stereoselective synthesis are crucial when preparing its substituted analogs. The stereochemistry of the final cumulene is often dictated by the geometry of the precursor. For instance, the use of stereochemically defined vinylidene precursors can lead to the formation of specific cumulene isomers.

Regioselectivity is a major consideration when introducing the dithione functionality. Reactions involving the addition of sulfur-containing nucleophiles to polyfunctional precursors must be controlled to ensure that addition occurs at the desired terminal positions. The use of directing groups or the careful modulation of reaction conditions can help achieve high regioselectivity. For example, in the synthesis of related sulfur-containing heterocycles, regiocontrol has been achieved by varying the reaction conditions and the nature of the substrates.

Challenges in Maintaining High Unsaturation and Dithione Functionality

The synthesis of this compound is fraught with challenges, primarily due to the inherent instability of both the extended cumulene system and the thioketone groups.

Instability of the Cumulene Chain: The reactivity of cumulenes increases significantly with the number of consecutive double bonds. Hexapentaene, as acumulene, is expected to be highly reactive and prone to decomposition through various pathways, including dimerization, polymerization, and cycloaddition reactions. The linear, rigid structure of cumulenes also contributes to their strain and reactivity. Stabilization of the cumulene chain is often achieved by introducing bulky terminal groups that sterically hinder intermolecular reactions. For hexapentaene

Theoretical and Computational Investigations of Hexapentaene 1,6 Dithione S Electronic and Molecular Structure

Quantum Chemical Characterization of Ground and Excited States

Quantum chemical methods are essential for elucidating the fundamental electronic properties, stability, and bonding characteristics of novel molecules.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for a range of molecular systems. mdpi.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For sulfur-containing organic molecules like those in polythione systems, hybrid functionals such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), are commonly employed to provide reliable predictions of molecular properties. researchgate.netmdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Hexapentaene-1,6-dithione (Note: The following values are representative examples based on typical calculations for analogous conjugated systems and are not from specific published research on this compound.)

| Parameter | Exemplary Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -1025.7 | B3LYP/6-311+G(d,p) |

| EHOMO (eV) | -6.2 | B3LYP/6-311+G(d,p) |

| ELUMO (eV) | -3.1 | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 3.1 | B3LYP/6-311+G(d,p) |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental to computational chemistry and are used to solve the electronic Schrödinger equation without empirical parameters. nih.govufrrj.br These methods are particularly valuable for performing conformational analysis to identify the most stable geometric structures of a molecule. rsc.orgarxiv.org

For this compound, ab initio calculations would be used to confirm that the linear, cumulenic arrangement of atoms represents a true energy minimum on the potential energy surface. The calculations would involve optimizing the molecular geometry and verifying that all calculated vibrational frequencies are real, which indicates a stable structure. rowansci.com While the C6S2 backbone is expected to be rigid, these calculations would rigorously explore any slight deviations from linearity or torsional instabilities, which is a standard procedure in conformational studies of even seemingly simple molecules. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. chalcogen.ronumberanalytics.com This method provides valuable insights into atomic hybridization, bond character (sigma vs. pi), and the nature of electron delocalization. researchgate.netuni-rostock.de

An NBO analysis of this compound would characterize the bonding along the S=C=C=C=C=C=S chain. It would be expected to show a series of localized σ-bonds forming the molecular framework and a perpendicular system of delocalized π-bonds. The analysis would also detail the occupancy of these orbitals. Furthermore, second-order perturbation theory analysis within the NBO framework can quantify the stabilizing energy associated with electron delocalization, such as π → π* interactions, which are crucial for the stability of conjugated systems. researchgate.net

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Summary for a Key Interaction in this compound (Note: This table presents a hypothetical example of an NBO result for a donor-acceptor interaction, as specific published data for this molecule is unavailable.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1=C2) | π(C3=C4) | 25.4 | π-system delocalization |

| LP(1) S | σ(C=C) | 5.1 | Lone Pair delocalization |

E(2) represents the stabilization energy from the donor-acceptor interaction.

Spectroscopic Parameters Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can guide experimental efforts to identify and characterize new molecules.

Theoretical vibrational frequency calculations are performed by computing the second derivatives of the energy with respect to atomic displacements. rowansci.com The resulting frequencies and their corresponding intensities can be used to generate a predicted infrared (IR) spectrum. It is a standard practice to apply empirical scaling factors to the calculated harmonic frequencies to better match them with experimental fundamental frequencies, correcting for anharmonicity and other systematic errors in the calculations. researchgate.netnih.gov

For this compound, the predicted IR spectrum would be dominated by strong absorptions corresponding to the stretching modes of the cumulenic carbon chain and the carbon-sulfur double bonds. The symmetric and asymmetric stretches of the C=C=C chain would appear as characteristic bands in the IR spectrum.

Table 3: Predicted Principal Vibrational Frequencies for this compound (Note: These frequencies are illustrative and based on known vibrational modes for cumulene and thioketone functionalities. Specific calculations for this molecule are not available in published literature.)

| Vibrational Mode | Exemplary Scaled Frequency (cm-1) | Predicted Intensity |

|---|---|---|

| Asymmetric C=C=C Stretch | ~2050 | Strong |

| Symmetric C=C=C Stretch | ~1980 | Weak/Inactive (IR) |

| Asymmetric C=S Stretch | ~1100 | Strong |

| Bending Modes | < 600 | Medium-Weak |

Assuming this compound has a linear, centrosymmetric structure (D∞h point group), it would have no permanent dipole moment (μ = 0 D). libretexts.orglibretexts.org Any computed dipole moment would be expected to be zero, confirming this high level of symmetry. For a linear molecule, there is only one unique rotational constant, B. Computational chemistry can predict this value with high accuracy from the optimized molecular geometry. mdpi.com This predicted rotational constant is invaluable for guiding searches for the molecule's rotational spectrum, which is a definitive method for its identification in laboratory or astrophysical environments.

Table 4: Predicted Spectroscopic Constants for Microwave Spectroscopy of this compound (Note: Values are based on theoretical principles for a symmetric linear molecule and are not from direct experimental or published computational results.)

| Parameter | Predicted Value | Comment |

|---|---|---|

| Dipole Moment (μ) | 0 D | Consistent with a centrosymmetric linear structure. |

| Rotational Constant (B) | ~450 MHz | Illustrative value; depends on precise calculated bond lengths. |

Analysis of Aromaticity and Antiaromaticity in Related Cumulenic Frameworks

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and electronic structure of cyclic conjugated systems. chemrxiv.orgucm.es Aromatic compounds, which are cyclic, planar, and possess (4n+2) π electrons, exhibit enhanced stability. chemistrysteps.com Conversely, antiaromatic compounds, with 4n π electrons, are typically unstable. chemistrysteps.com Nonaromatic compounds deviate from the criteria of being cyclic, planar, or fully conjugated. chemistrysteps.com

In the context of cumulenic frameworks, these principles are crucial for predicting their properties. For instance, the study of cyclo[n]carbons reveals that Hückel's rules for aromaticity and antiaromaticity can become degenerate for larger rings (n > 50), indicating a transition from a delocalized electronic structure to a nonaromatic one. researchgate.net The encapsulation of a metal atom within a cyclocarbon, such as in the case of C₁₆, can transform it from a dually antiaromatic to a highly aromatic molecule. researchgate.net

The bonding patterns in large carbon rings can be complex, with some computational methods predicting cumulenic structures while others suggest polyynic geometries. wiley-vch.de The degree of electron delocalization is a key indicator of aromaticity. chemrxiv.org In aromatic systems, there is a significant delocalization of π-electrons, leading to energetic stabilization. chemrxiv.org

Computational Studies of Reaction Energetics and Intermediates

Computational chemistry provides powerful tools for investigating the reaction energetics and intermediates of cumulenic systems. Density Functional Theory (DFT) is a commonly employed method for these studies. For example, the B3LYP functional with a 6-31+G(2df,p) basis set, coupled with high-level double-hybrid DFT (DHDFT) calculations like ωB97X-2/Def2-QZVPP, has been used to study the reactivity of uhmreactiondynamics.orgcumulenes. nih.gov

Cycloaddition Reactions:

The [4+2] cycloaddition is a well-documented reaction for cumulenes. nih.gov Computational studies on substituted uhmreactiondynamics.orgcumulenes have shown that these reactions are generally highly exergonic, suggesting they are thermodynamically favorable and likely irreversible. nih.govacs.org The regioselectivity of these reactions is influenced by both kinetic and thermodynamic factors. Kinetically, the reaction is often favored at the terminal π-bonds, while thermodynamically, the central π-bond is preferred. acs.orgresearchgate.net

Distortion-Interaction Analysis:

To understand the reactivity trends in cumulenes, distortion-interaction analysis is a valuable tool. acs.org This method dissects the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries and the interaction energy between the distorted reactants. acs.org For instance, in the Diels-Alder reaction of cumulenes with cyclopentadiene, the reactivity is controlled by both distortion and interaction energies. acs.org The lower distortion energy of a reactant can lead to higher reactivity. acs.org

Reaction Intermediates:

Computational studies can also elucidate the structure and stability of reaction intermediates. In the context of cumulene chemistry, identifying and characterizing these transient species is crucial for understanding reaction mechanisms. uhmreactiondynamics.org Techniques such as electronic structure calculations can provide detailed information on the stability and chemical dynamics of singlet and triplet cumulene intermediates. uhmreactiondynamics.org

Interactive Data Table: Calculated LUMO Energies and Gibbs Free Energy Barriers for Cycloaddition Reactions of Substituted uhmreactiondynamics.orgCumulenes

| Compound | LUMO Energy (eV) | Gibbs Free Energy Barrier (kcal/mol) |

| Monosubstituted uhmreactiondynamics.orgcumulene (α-position) | Data not available | Lower for endo cycloaddition nih.govacs.org |

| Tetrafluoro uhmreactiondynamics.orgcumulene | Data not available | Lowered due to reduced distortion energy acs.orgresearchgate.net |

| Tetramethoxy uhmreactiondynamics.orgcumulene | Data not available | Lowered due to thermodynamic contribution acs.orgresearchgate.net |

Interactive Data Table: Reaction Energetics for [4+2] Cycloaddition of uhmreactiondynamics.orgCumulenes

| Parameter | Value Range |

| Reaction Energies (ΔG) | -9.0 to -44.6 kcal/mol nih.govacs.org |

| Difference in Gibbs Free Energy (ΔΔG) for β-position cycloaddition | -5.6 to -14.4 kcal/mol nih.govacs.org |

Mechanistic Studies of Reactions Involving Hexapentaene 1,6 Dithione

Elucidation of Addition Reaction Pathways across Cumulene Linkages

The cumulene linkage in hexapentaene-1,6-dithione is a region of high electron density, making it susceptible to electrophilic and nucleophilic addition reactions. The precise mechanism of these additions is dictated by the nature of the attacking reagent and the electronic distribution within the cumulene chain.

Electrophilic Addition: In the presence of electrophiles, the reaction is initiated by the attack on the π-system of the cumulene. The regioselectivity of this attack is influenced by the electron-donating or withdrawing nature of the dithione groups. Theoretical studies on simpler cumulenes suggest that the terminal carbon atoms of the cumulenic chain are often the most nucleophilic, leading to initial electrophilic attack at these positions. The resulting carbocationic intermediate can then be trapped by a nucleophile. The reaction can proceed through a concerted or a stepwise mechanism, with the latter being more common for strong electrophiles.

Nucleophilic Addition: Nucleophilic attack on the cumulene system is also a plausible pathway, particularly with strong nucleophiles. The electrophilicity of the carbon atoms in the cumulene chain is enhanced by the electron-withdrawing nature of the terminal dithione groups. The reaction typically proceeds via a stepwise mechanism, involving the formation of a carbanionic intermediate which is subsequently protonated or undergoes further reaction.

Radical Addition: Radical additions to cumulenic systems are also known to occur. These reactions are initiated by the formation of a radical species which then adds to the cumulene chain. The resulting radical intermediate can then propagate the chain reaction or terminate.

Investigation of Cycloaddition Reaction Mechanisms (e.g., [2+2], [4+2])

The extended π-system of this compound makes it an interesting substrate for cycloaddition reactions. Both [2+2] and [4+2] cycloadditions are theoretically possible, leading to the formation of four- and six-membered rings, respectively.

[2+2] Cycloaddition: The concerted [2+2] cycloaddition is thermally forbidden by the Woodward-Hoffmann rules but can proceed photochemically or through a stepwise radical or ionic mechanism. In the context of this compound, the central double bond of the cumulene system is a likely site for [2+2] cycloaddition with suitable dienophiles.

[4+2] Cycloaddition (Diels-Alder Reaction): The hexapentaene system can potentially act as a diene in a Diels-Alder reaction. nih.gov The conformation of the cumulene chain plays a crucial role in determining its reactivity as a diene. For a concerted [4+2] cycloaddition to occur, the diene must be able to adopt an s-cis conformation. Computational studies on related polyenes can provide insight into the energetic feasibility of such conformations. The dithione groups can influence the stereoselectivity and regioselectivity of the Diels-Alder reaction.

| Reaction Type | Reagent | Potential Product | Mechanistic Notes |

| Electrophilic Addition | HBr | Bromo-hexadien-dithione | Stepwise mechanism via a carbocation intermediate. |

| Nucleophilic Addition | CH₃Li | Methyl-hexadien-dithione | Stepwise mechanism via a carbanionic intermediate. |

| [2+2] Cycloaddition | Ethylene (photochemical) | Dithionyl-cyclobutane derivative | Thermally forbidden, photochemically allowed. |

| [4+2] Cycloaddition | Maleic anhydride | Dithionyl-cyclohexene derivative | Requires s-cis conformation of the diene moiety. |

Pathways for Oligomerization and Polymerization of Dithione Monomers

The presence of two reactive dithione groups and a conjugated cumulene system makes this compound a potential monomer for polymerization. The polymerization can proceed through various mechanisms, including radical, anionic, and cationic pathways.

Radical Polymerization: Initiated by radical species, this pathway would involve the addition of the radical to the cumulene system, generating a new radical that can propagate the polymer chain. The dithione groups may also participate in the polymerization process.

Anionic and Cationic Polymerization: These mechanisms would be initiated by nucleophilic or electrophilic attack on the monomer, respectively, leading to the formation of a propagating anionic or cationic chain end. The nature of the initiator and the reaction conditions would determine the dominant polymerization pathway.

The resulting polymers are expected to possess interesting electronic and optical properties due to the extended conjugation in the polymer backbone.

Electron Transfer and Redox Chemistry Mechanisms

The redox behavior of this compound is characterized by its ability to undergo both oxidation and reduction processes. The extended π-conjugation and the presence of sulfur atoms contribute to its electron transfer capabilities.

Oxidation: One-electron oxidation of this compound would lead to the formation of a radical cation. The stability and electronic structure of this radical cation would depend on the delocalization of the unpaired electron over the cumulene and dithione moieties. Further oxidation could lead to a dication.

Reduction: Similarly, one-electron reduction would generate a radical anion, with the additional electron delocalized over the π-system. Subsequent reduction could produce a dianion.

The electrochemical properties of this compound can be studied using techniques such as cyclic voltammetry to determine its oxidation and reduction potentials. These studies would provide valuable information about the thermodynamics of its electron transfer reactions.

Computational Exploration of Transition States and Reaction Intermediates

Computational chemistry provides a powerful tool for investigating the mechanisms of reactions involving complex molecules like this compound. Density Functional Theory (DFT) and ab initio methods can be employed to model the geometries and energies of reactants, products, transition states, and reaction intermediates.

By calculating the activation energies for different reaction pathways, computational studies can predict the most favorable mechanism. For instance, the transition state structures for electrophilic addition, cycloaddition, and polymerization can be located and characterized. These calculations can also provide insights into the electronic structure of the various species involved in the reaction, helping to rationalize the observed reactivity and selectivity.

Computational studies on analogous systems, such as 1,4-dithiane, have provided valuable information on conformational preferences and energy barriers, which can be extrapolated to understand the behavior of the larger this compound system. nih.gov

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Geometries, energies of reactants, products, and transition states. | Prediction of reaction pathways and activation energies for addition and cycloaddition reactions. |

| Ab initio methods | High-accuracy electronic structure calculations. | Detailed understanding of the electronic properties and bonding in reaction intermediates. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes. | Insights into the dynamics of polymerization and the conformational flexibility of the cumulene chain. |

Chemical Derivatization and Functionalization of Hexapentaene 1,6 Dithione

Selective Functionalization at the Carbon-Chain Termini

There is no specific information available in the reviewed literature concerning the selective functionalization at the carbon-chain termini of Hexapentaene-1,6-dithione. The terminal carbon atoms, being part of the thiocarbonyl (C=S) groups, would be the expected sites for initial chemical modification. In principle, these positions are susceptible to nucleophilic attack. wikipedia.org The general reactivity of thiocarbonyl compounds suggests that a variety of nucleophiles could potentially react at the terminal carbons. uzh.ch However, without experimental data on this compound, any proposed reaction remains hypothetical.

Introduction of Heteroatoms and Formation of Heterocyclic Derivatives

The synthesis of sulfur-containing heterocycles is a well-established field of organic chemistry. nih.govnih.gov Cumulenes, in general, are known to participate in cycloaddition reactions, which could be a viable route for introducing heteroatoms and forming heterocyclic derivatives from this compound. researchgate.netrsc.orgnih.gov For instance, the cumulenic core could potentially react with dienes or other unsaturated systems.

Furthermore, the thiocarbonyl groups could serve as handles for constructing sulfur-containing heterocycles like thiophenes or dithiolanes. organic-chemistry.orgresearchgate.netbeilstein-journals.orgorganic-chemistry.orgrsc.org The reaction of related thiocarbonyl compounds with various reagents to form such heterocycles is documented, but these methods have not been applied to this compound specifically. uzh.ch

Post-Synthetic Modification for Tailored Reactivity and Properties

The concept of post-synthetic modification involves altering a molecule after its initial synthesis to fine-tune its properties. In the context of materials science, functionalized cumulenes are of interest. nih.gov However, the literature lacks any examples of post-synthetic modifications being performed on this compound or its derivatives. Such modifications would logically follow the initial derivatization of the molecule, which itself is not documented.

Development of this compound as a Versatile Synthetic Building Block

For a compound to be considered a versatile synthetic building block, its reactivity must be well-understood and predictable, allowing for its incorporation into larger, more complex structures. While cumulenes, in general, are recognized as valuable building blocks in organic synthesis, the specific utility of this compound in this regard has not been explored. researchgate.net Its potential lies in the unique combination of a cumulenic carbon chain and two terminal thiocarbonyl groups, but without foundational studies on its reactivity, its development as a building block remains an open area for future research.

Advanced Materials Science Applications and Future Prospects of Hexapentaene 1,6 Dithione Derivatives

Design and Synthesis of Conjugated Polymers Incorporating Dithione Units

There is no publicly available research detailing the design and synthesis of conjugated polymers that specifically incorporate Hexapentaene-1,6-dithione units. While the synthesis of various conjugated polymers containing other dithione or thiophene-based moieties is an active area of research for applications in organic electronics, specific methodologies for the polymerization of this compound have not been reported.

Role in Organic Electronic Devices: Theoretical and Experimental Considerations

No theoretical or experimental studies concerning the role of this compound in organic electronic devices were found in the available scientific literature. The potential of organic molecules for use in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) is a major focus of modern materials science. However, the specific electronic properties, charge transport characteristics, and device performance of this compound have not been investigated.

Development of Supramolecular Architectures with Dithione Moieties

There is a lack of published research on the development of supramolecular architectures that utilize this compound as a building block. The formation of complex, functional structures through non-covalent interactions is a key aspect of supramolecular chemistry. While dithione moieties, in general, can participate in various intermolecular interactions, no studies have specifically explored this for this compound.

Catalytic Applications of this compound-Based Systems

A thorough search of scientific databases yielded no information on the catalytic applications of systems based on this compound. The field of catalysis is extensive, with ongoing research into novel catalytic systems for a wide range of chemical transformations. However, the potential for this compound to act as a catalyst or a ligand in a catalytic system has not been explored in the available literature.

Exploration in Sensor Technologies and Molecular Recognition

No research could be found on the exploration of this compound in the field of sensor technologies or for molecular recognition purposes. The design of molecules for the selective detection of specific analytes is a significant area of chemical sensor research. There are currently no reports on the synthesis of this compound-based sensors or studies on its binding properties with other molecules.

Potential in High-Energy Density Materials Research

There is no available literature investigating the potential of this compound in high-energy density materials research. The development of materials that can store and release large amounts of energy is of critical importance. While certain classes of organic compounds are being investigated for these properties, this compound has not been a subject of such studies.

Research Findings Data

No specific research findings for this compound in the context of the outlined applications were available in the public domain at the time of this review.

| Application Area | Research Findings for this compound |

| Conjugated Polymers | No data available |

| Organic Electronic Devices | No data available |

| Supramolecular Architectures | No data available |

| Catalytic Applications | No data available |

| Sensor Technologies | No data available |

| High-Energy Density Materials | No data available |

Future Research Directions and Interdisciplinary Opportunities

Addressing Synthetic Scalability and Stability Challenges

A primary obstacle in the study of long-chain cumulenes is their inherent instability. researchgate.netrsc.org Research has shown that cumulenes with five or more consecutive double bonds are often highly reactive and difficult to isolate, with the longest synthesized and characterized examples to date being rsc.orgcumulenes. rsc.org These molecules typically require synthesis and storage at low temperatures, and their isolation in pure form is often challenging, precluding detailed analysis of many properties. researchgate.netrsc.org

Future research must focus on developing synthetic routes that not only provide access to hexapentaene-1,6-dithione but also address its stability. Current methods for long cumulene synthesis, such as those starting from acetylenic diol derivatives, often result in low or unreported yields due to product instability. rsc.org A promising direction is the exploration of end-capping groups that can sterically or electronically stabilize the cumulene chain. While this compound itself is defined by its thione caps, derivatization of the core structure with bulky flanking groups could provide the necessary kinetic stability to allow for its isolation and characterization.

An innovative strategy for stabilization could be the synthesis of the cumulene chain within a mechanically interlocking architecture, such as a rotaxane. researchgate.net Encapsulating the reactive carbon chain within a macrocycle could shield it from unwanted intermolecular reactions, a technique that has proven successful for stabilizing rsc.orgcumulenes. researchgate.net Developing such a strategy for a dithione-functionalized cumulene would be a significant synthetic achievement, paving the way for scalable production and handling.

Integration with Nanotechnology and Hybrid Materials Science

The distinct electronic properties of cumulenes make them prime candidates for applications in nanotechnology, particularly as molecular wires. d-nb.infonih.gov Unlike typical conjugated systems where electrical conductance decreases exponentially with length, studies on odd-numbered cumulenes have shown a remarkable lack of length dependence in their conductance. d-nb.infonih.gov As a researchgate.netcumulene derivative, this compound is predicted to exhibit this unusual and highly desirable charge transport behavior. The terminal thione groups are advantageous for this purpose, as sulfur is known to form strong, well-defined linkages with gold surfaces, a common material for electrodes in molecular electronic devices. mdpi.com

Future work should involve the synthesis of this compound and its integration into single-molecule junctions to experimentally verify its conductance properties. The synergy between the cumulenic core for efficient charge transport and the thione anchors for robust electrode contact could lead to highly efficient molecular electronic components.

Furthermore, this compound could serve as a functional building block in hybrid materials. By incorporating it into polymer matrices or onto the surface of nanoparticles, new materials with tailored electronic, optical, or sensory properties could be developed. For instance, a polymer composite containing oriented this compound molecules could exhibit anisotropic conductivity. The reactivity of the thione groups could also be exploited to graft the molecule onto other material surfaces, creating functional interfaces. nano.govjournals-researchers.com

| Potential Application Area | Research Goal | Key Feature of this compound |

|---|---|---|

| Molecular Electronics | Fabrication of single-molecule wires and switches. | Predicted high conductance (odd-numbered cumulene) and thione groups for gold electrode anchoring. d-nb.infonih.govmdpi.com |

| Conductive Polymers | Development of novel polymer composites with anisotropic conductivity. | Rigid, linear structure suitable for alignment within a polymer matrix. |

| Functional Surfaces | Creation of surfaces with unique electronic or chemical properties. | Reactivity of thione groups for covalent attachment to substrates. |

| Nanosensors | Design of sensors that detect analytes via changes in conductance or optical properties. | Susceptibility of the electron-rich cumulene-thione system to chemical perturbation. |

Advancements in In Situ Characterization Techniques for Reactive Species

Given the expected high reactivity of this compound, in situ characterization techniques will be indispensable for studying its formation, reactions, and degradation pathways in real-time. chinesechemsoc.org Such methods allow for the observation of transient intermediates and short-lived species that would be missed by conventional ex situ analysis. chinesechemsoc.org

Techniques such as in situ Raman and X-ray Absorption Spectroscopy (XAS) are particularly well-suited for this challenge. chinesechemsoc.org XAS, for example, is highly sensitive to the electronic structure and coordination environment of sulfur, making it ideal for tracking the chemical transformations of the thione groups during a reaction. chinesechemsoc.org Time-resolved infrared (IR) and UV-vis spectroscopy could be used to monitor the cumulenic backbone, which possesses distinct vibrational and electronic signatures. rsc.orgaip.org These techniques could be employed to study the compound's stability under various conditions (e.g., exposure to light, heat, or chemical reagents) and to elucidate the mechanisms of its reactions, such as C-S bond cleavage or addition reactions across the carbon chain. researchgate.net

| In Situ Technique | Information Gained | Relevance to this compound |

|---|---|---|

| X-ray Absorption Spectroscopy (XAS) | Monitors the electronic and structural state of sulfur atoms. chinesechemsoc.org | Ideal for tracking the fate of the thione groups during reactions. |

| Raman Spectroscopy | Provides vibrational information, identifying specific functional groups and bonding patterns. chinesechemsoc.org | Can detect changes in the C=C and C=S bonds, signaling structural transformations. |

| Time-Resolved IR/UV-vis Spectroscopy | Tracks changes in vibrational and electronic transitions on fast timescales. rsc.orgaip.org | Crucial for identifying transient intermediates and photogenerated species. |

| Electrochemical Scanning Tunneling Microscopy (EC-STM) | Allows for imaging of the molecule at a solid-liquid interface under potential control. | Enables direct visualization of its assembly on an electrode surface and its electrochemical behavior. |

Exploration of Biological and Environmental Interactions (from a chemical perspective)

From a chemical standpoint, the interaction of this compound with biological and environmental systems is likely to be dictated by its status as a highly reactive sulfur species (RSS). ahajournals.org The field of redox biology has recognized that various RSS, including hydrogen sulfide (B99878) (H₂S), persulfides, and polysulfides, are not merely toxic byproducts but act as crucial signaling molecules in numerous physiological processes. nih.govnih.gov

This compound could interact with biological systems in several ways. The thione groups are electrophilic and could react with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.com Such a reaction would lead to covalent modification of proteins, potentially altering their function and disrupting cellular signaling pathways that are regulated by RSS. ahajournals.org Future research could involve studying the reactivity of this dithione with model biological thiols like glutathione (B108866) to understand its potential for protein modification and its role as a modulator of sulfane sulfur stores. nih.gov

Environmentally, the unstable cumulene backbone is likely susceptible to rapid oxidation, especially by atmospheric oxygen or other environmental oxidants. The thione groups can also undergo hydrolysis or oxidation. Therefore, the environmental persistence of this compound is expected to be low. Research should focus on identifying its degradation products and understanding the chemical pathways of its decomposition to assess the environmental fate of this class of compounds.

Synergistic Approaches Combining Computational and Experimental Methodologies

The most effective path forward in exploring the chemistry of this compound will involve a strong synergy between computational modeling and experimental validation. nih.govnih.govnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the properties of novel molecules before undertaking challenging and resource-intensive syntheses. nih.gov

Computational studies can provide critical insights into:

Molecular Structure and Stability: Predicting the ground-state geometry, bond-length alternation, and thermodynamic stability of the molecule. aip.org

Reaction Mechanisms: Modeling potential synthetic routes and degradation pathways, identifying transition states and intermediates. nih.gov

Spectroscopic Properties: Calculating theoretical IR, Raman, and UV-vis spectra to aid in the identification and characterization of the molecule once it is synthesized. nih.govacs.org

Electronic Properties: Predicting the HOMO-LUMO gap and charge transport characteristics, which can guide the design of molecular electronics experiments. nih.gov

Experimental efforts would then focus on synthesizing the target molecule and using the predicted spectroscopic signatures for its unambiguous characterization. Experimental findings on reactivity, stability, and electronic properties would, in turn, provide crucial feedback to refine and improve the computational models. This iterative cycle of prediction and verification is the most robust strategy for advancing our understanding of this challenging yet potentially rewarding molecule.

| Methodology | Objective | Example |

|---|---|---|

| Computational (DFT/TD-DFT) | Predict Reaction Viability | Calculate reaction energies and barriers for proposed synthetic routes. nih.gov |

| Experimental (Synthesis) | Validate Synthetic Route | Attempt synthesis based on the most promising computational results. |

| Computational (TD-DFT) | Predict Spectroscopic Signature | Calculate the UV-vis absorption spectrum to know where to look for the product. nih.govacs.org |

| Experimental (Spectroscopy) | Characterize Product | Measure the UV-vis, IR, and Raman spectra and compare them to theoretical predictions. aip.org |

| Computational (Transport Calculations) | Predict Conductance | Simulate the current-voltage characteristics of the molecule in a junction. nih.gov |

| Experimental (Molecular Electronics) | Measure Conductance | Fabricate and measure the single-molecule conductance using techniques like STM break-junction. nih.gov |

Q & A

Q. What spectroscopic techniques are critical for characterizing Hexapentaene-1,6-dithione?

To confirm its structure and electronic properties, combine UV-Vis spectroscopy (to analyze conjugation and π→π* transitions), Raman spectroscopy (to assess vibrational modes of the thioketone groups), and X-ray crystallography (for bond-length and planararity validation). Nuclear Magnetic Resonance (NMR) can resolve regiochemical ambiguities, though paramagnetic effects from sulfur may require advanced 2D techniques. Cross-referencing experimental data with density functional theory (DFT) simulations enhances accuracy .

Q. What synthetic routes are viable for this compound?

Thionation of 1,6-hexapentaenedione using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under inert conditions is common. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with non-polar solvents. Optimize yield by adjusting reaction time (48–72 hours) and temperature (80–100°C). Validate purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Q. How can researchers assess the thermal stability of this compound?

Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. For kinetic stability studies, use accelerated aging experiments at elevated temperatures (e.g., 40–60°C) and monitor degradation via UV-Vis spectral shifts .

Q. What solvents are optimal for recrystallizing this compound?

Low-polarity solvents like hexane or dichloromethane are preferred due to the compound’s extended conjugation. Slow evaporation at 4°C minimizes defects. For stubborn crystallization, employ solvent layering (e.g., hexane over a DCM solution). Verify crystal quality via single-crystal XRD to avoid polymorphic discrepancies .

Q. How to quantify this compound in mixed reaction products?

Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5) for volatile derivatives. For non-volatile samples, employ HPLC with a C18 column and UV detection at λ ≈ 300 nm. Calibrate with synthesized standards and validate limits of detection (LOD) via spike-recovery experiments .

Advanced Research Questions

Q. How can DFT resolve contradictions in reported electronic properties of this compound?

Apply hybrid functionals like B3LYP (which integrates exact exchange terms) to model frontier molecular orbitals and band gaps . Compare computed UV-Vis spectra (via time-dependent DFT) with experimental data to identify outliers. Adjust basis sets (e.g., 6-311+G(d,p)) for sulfur atoms to improve accuracy. Discrepancies often arise from solvent effects—include polarizable continuum models (PCM) in simulations .

Q. What experimental designs validate the proposed Diels-Alder reactivity of this compound?

Design kinetic studies using excess dienophiles (e.g., tetracyanoethylene) in anhydrous toluene. Monitor reaction progress via in-situ NMR or UV-Vis to track thioketone consumption. For regioselectivity, isolate adducts and characterize via NOESY NMR or XRD. Cross-validate with DFT-computed transition-state energies to explain stereochemical outcomes .

Q. How to address conflicting photodegradation mechanisms in literature?

Perform controlled irradiation experiments (e.g., 365 nm UV light) under varying oxygen levels. Use LC-MS to identify degradation products (e.g., sulfoxides or chain-scission fragments). Compare with DFT-predicted radical intermediates to pinpoint dominant pathways. Statistical analysis (e.g., principal component analysis) can isolate variables like solvent polarity or humidity .

Q. What methodologies reconcile discrepancies in nonlinear optical (NLO) property measurements?

Combine hyper-Rayleigh scattering (HRS) for experimental first hyperpolarizability (β) with finite-field DFT calculations. Ensure laser wavelengths align with the compound’s absorption edge to avoid resonance effects. Discrepancies often stem from aggregation—perform dynamic light scattering (DLS) to assess colloidal stability during HRS .

Q. How to optimize synthetic protocols for this compound derivatives?

Use design of experiments (DoE) frameworks, varying parameters like reagent stoichiometry, temperature, and solvent polarity. Analyze via response surface methodology (RSM) to identify optimal conditions. Validate scalability by replicating small-batch yields in pilot reactors (1–5 L). Characterize batch consistency via multivariate analysis (e.g., PCA of FTIR spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.